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Compound of Interest

Compound Name: (Rac)-Reparixin

Cat. No.: B2643501 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the dosage and administration of

(Rac)-Reparixin, a non-competitive allosteric inhibitor of CXCR1 and CXCR2, in various

mouse models. The provided protocols are based on peer-reviewed studies and are intended

to serve as a guide for designing and executing in vivo experiments.

Mechanism of Action
Reparixin functions as a dual inhibitor of the chemokine receptors CXCR1 and CXCR2.[1][2]

These receptors are primarily found on the surface of neutrophils and play a critical role in their

recruitment and activation during inflammatory responses.[1] By allosterically inhibiting these

receptors, Reparixin effectively attenuates neutrophil-mediated inflammation in various disease

models.[3][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b2643501?utm_src=pdf-interest
https://www.benchchem.com/product/b2643501?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6660919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367101/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6660919/
https://pubmed.ncbi.nlm.nih.gov/18587419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8982152/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2643501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space Cell Membrane

Intracellular Space

CXCL Chemokines
(e.g., CXCL1, CXCL8)

CXCR1/CXCR2
Receptors

Binds

G-protein Activation

Activates

(Rac)-Reparixin

Allosterically Inhibits

Downstream Signaling
(e.g., PI3K/Akt)

Neutrophil
Recruitment &

Activation

Click to download full resolution via product page

Fig. 1: Simplified signaling pathway of CXCR1/CXCR2 inhibition by Reparixin.

Dosage and Administration Summary
The following tables summarize the dosages and administration routes of (Rac)-Reparixin
used in various murine models as reported in the literature.

Table 1: Intraperitoneal (i.p.) Injection
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Disease Model Dosage
Dosing
Schedule

Mouse Strain Reference

Allergic Airway

Inflammation
15 mg/kg

Two doses, one

hour before and

after allergen

challenge.

Wild-type (WT) [1]

Acute Lung

Injury (LPS-

induced)

15 µg/g (~15

mg/kg)

15 minutes

before and 2

hours after LPS

inhalation.

C57BL/6 [3][5]

Acute Lung

Injury (Acid-

induced)

15 µg/g (~15

mg/kg)

Prophylactic: 15

min before

injury.Therapeuti

c: 15 min after

injury.

Not Specified [3]

Table 2: Subcutaneous (s.c.) Administration via Osmotic
Pump

Disease Model Dosage Duration Mouse Strain Reference

Myelofibrosis

7.5 mg/h/kg

(continuous

infusion)

20 to 37 days Gata1low [4][6]

Experimental Protocols
Below are detailed protocols for the administration of (Rac)-Reparixin in specific mouse

models.

Protocol 1: Allergic Airway Inflammation Model
This protocol is adapted from a study investigating the effect of Reparixin on cat dander extract

(CDE)-induced allergic airway inflammation.[1]
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Objective: To assess the efficacy of Reparixin in reducing allergic airway inflammation.

Materials:

(Rac)-Reparixin

Vehicle (e.g., sterile saline)

Cat Dander Extract (CDE)

Wild-type mice

Procedure:

Sensitization: Sensitize mice to CDE according to your established model. A multiple

challenge model is often used.[1]

Reparixin Administration:

On the day of the final allergen challenge (e.g., Day 11), administer Reparixin at a dose of

15 mg/kg body weight via intraperitoneal (i.p.) injection.

A second dose of Reparixin (15 mg/kg) is administered one hour after the CDE challenge.

A control group should receive an equivalent volume of vehicle at the same time points.

Endpoint Analysis: Euthanize mice at a predetermined time point after the final challenge

(e.g., Day 14).

Sample Collection and Analysis:

Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltrates

(eosinophils, neutrophils).

Measure serum levels of total and CDE-specific IgE.

Assess airway epithelial mucin secretion and levels of Th2 inflammation-associated genes

in lung tissue.
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Fig. 2: Experimental workflow for Reparixin administration in an allergic inflammation model.

Protocol 2: Acute Lung Injury (LPS-Induced) Model
This protocol is based on a study evaluating Reparixin in lipopolysaccharide (LPS)-induced

acute lung injury.[3][5]

Objective: To determine the effect of Reparixin on neutrophil recruitment and vascular

permeability in acute lung injury.

Materials:

(Rac)-Reparixin

Vehicle (e.g., sterile saline)

Lipopolysaccharide (LPS)

C57BL/6 mice

Procedure:

Induction of ALI: Induce acute lung injury by inhalation of LPS.

Reparixin Administration:

Administer Reparixin at a dose of 15 µg/g (~15 mg/kg) via intraperitoneal (i.p.) injection 15

minutes prior to LPS exposure.

A second dose is given 2 hours after LPS inhalation.
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The control group receives the vehicle at the same time points.

Endpoint Analysis: Euthanize mice 24 hours after LPS inhalation.

Sample Collection and Analysis:

Measure vascular permeability using Evans blue dye.

Quantify neutrophil recruitment into the lung vasculature, interstitium, and alveolar space

using flow cytometry.

Protocol 3: Myelofibrosis Model (Continuous Infusion)
This protocol is derived from a study using the Gata1low mouse model of myelofibrosis.[4][6]

Objective: To evaluate the long-term effects of Reparixin on the development of myelofibrosis.

Materials:

(Rac)-Reparixin

Vehicle (sterile saline)

Alzet® Osmotic Pumps (e.g., model 2002)

Gata1low mice (8-month-old)

Procedure:

Pump Preparation:

Fill Alzet® osmotic pumps with either vehicle (sterile saline) or Reparixin solution. The

concentration should be calculated to deliver 7.5 mg/h/kg.

Surgical Implantation:

Anesthetize the mice (e.g., with 2-3% isoflurane).

Subcutaneously implant the osmotic pumps.
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Treatment Duration:

The treatment can be carried out for extended periods, such as 20 to 37 days. For longer

durations, the pumps may need to be replaced.[4][7]

Endpoint Analysis: At the end of the treatment period, euthanize the mice.

Sample Collection and Analysis:

Collect plasma to determine Reparixin levels. Plasma levels have been reported to range

from 3.24 to 17.87 µg/ml.[4][6]

Analyze bone marrow and spleen for fibrosis using Gomori and reticulin staining.

Perform immunostaining of marrow sections to assess levels of TGF-β1.

Pharmacokinetics
Pharmacokinetic studies of Reparixin have been conducted in various species. In rats,

Reparixin is rapidly eliminated with a half-life of approximately 0.5 hours.[8][9] In dogs, the half-

life is significantly longer, around 10 hours.[8][9] In a human study with an oral formulation, the

median time to maximum concentration (tmax) was 1.0 hour, and the half-life was about 2

hours.[10] High plasma protein binding (>99%) has been observed in laboratory animals and

humans.[8][9]

Important Considerations
Solubility: Reparixin is soluble in DMSO.[11] For in vivo use, it is often dissolved in sterile

saline.[4][6]

Dose-Response: In the LPS-induced ALI model, a dose of 15 µg/g was effective in reducing

neutrophil recruitment by approximately 50%, and a higher dose did not provide additional

benefit.[3][5]

Specificity: Reparixin has been shown to specifically inhibit CXCL1-induced leukocyte arrest

without affecting arrest in response to leukotriene B4 (LTB4), demonstrating its specificity for

the CXCR2 pathway in that context.[3]
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Animal Welfare: All animal experiments should be conducted in accordance with approved

institutional animal care and use committee (IACUC) protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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